molecular formula C16H30N2O3S B5534977 N-(2-cycloheptylethyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

N-(2-cycloheptylethyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

Cat. No. B5534977
M. Wt: 330.5 g/mol
InChI Key: CIKSRSZMZCJXGU-UHFFFAOYSA-N
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Description

  • "N-(2-cycloheptylethyl)-1-(methylsulfonyl)-3-piperidinecarboxamide" is part of a broader class of compounds that have been explored for their chemical properties and potential applications in various fields.

Synthesis Analysis

  • A study by Back and Nakajima (2000) details a route for synthesizing piperidines and related compounds. They describe a method involving conjugate additions to acetylenic sulfones, leading to the formation of cyclic enamine sulfones, which could be relevant to the synthesis of "N-(2-cycloheptylethyl)-1-(methylsulfonyl)-3-piperidinecarboxamide" (Back & Nakajima, 2000).

Molecular Structure Analysis

  • The molecular structure of similar compounds has been investigated in various studies. For example, Shim et al. (2002) analyzed the molecular interaction of a piperidine derivative with the CB1 cannabinoid receptor, providing insights into the conformational preferences and potential binding modes of such compounds (Shim et al., 2002).

Chemical Reactions and Properties

  • The compound is part of a class of piperidine derivatives, which are known for their chemical reactivity and potential pharmacological properties. For instance, the synthesis and anti-acetylcholinesterase activity of piperidine derivatives have been explored, highlighting the chemical reactivity of these compounds (Sugimoto et al., 1990).

properties

IUPAC Name

N-(2-cycloheptylethyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3S/c1-22(20,21)18-12-6-9-15(13-18)16(19)17-11-10-14-7-4-2-3-5-8-14/h14-15H,2-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKSRSZMZCJXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NCCC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cycloheptylethyl)-1-(methylsulfonyl)piperidine-3-carboxamide

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